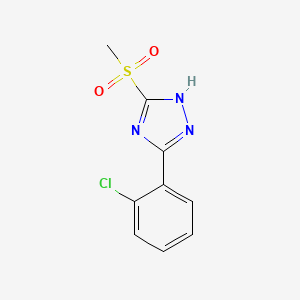![molecular formula C14H17NO B14179473 5'-Methoxyspiro[cyclohexane-1,3'-indole] CAS No. 923037-15-4](/img/structure/B14179473.png)
5'-Methoxyspiro[cyclohexane-1,3'-indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methoxyspiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to an indole moiety through a spiro carbon. This compound belongs to the class of spiroindoles, which are known for their three-dimensional structure and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclohexane-1,3’-indole] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of spiroindoles, including 5’-Methoxyspiro[cyclohexane-1,3’-indole], often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
5’-Methoxyspiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
科学的研究の応用
5’-Methoxyspiro[cyclohexane-1,3’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antitumor, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and a modulator of biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of 5’-Methoxyspiro[cyclohexane-1,3’-indole] involves its interaction with various molecular targets and pathways. The indole moiety can bind to proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Modulate muscarinic serotonin receptors.
Horsfiline, Mitraphylline, Marefortine, Welwitindolinone A, Elacomine, and Alstonisine: Various biological activities, including antimicrobial and antitumor properties.
Uniqueness
5’-Methoxyspiro[cyclohexane-1,3’-indole] is unique due to its specific structural features, including the methoxy group and the spirocyclic fusion of cyclohexane and indole.
特性
CAS番号 |
923037-15-4 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
5'-methoxyspiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C14H17NO/c1-16-11-5-6-13-12(9-11)14(10-15-13)7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
InChIキー |
CUEFMCFIMNYYDG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=CC23CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)








